molecular formula C8H17N B1595304 N-cycloheptyl-N-methylamine CAS No. 42870-65-5

N-cycloheptyl-N-methylamine

Cat. No. B1595304
CAS RN: 42870-65-5
M. Wt: 127.23 g/mol
InChI Key: LRXSDHDEISIWQB-UHFFFAOYSA-N
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Description

N-cycloheptyl-N-methylamine is a chemical compound with the molecular formula C8H17N . It belongs to the class of tertiary amines.


Molecular Structure Analysis

The molecular structure of N-cycloheptyl-N-methylamine consists of a cycloheptyl group (a seven-membered ring of carbon atoms) and a methylamine group (a nitrogen atom bonded to a hydrogen atom and a methyl group). The molecule has a molecular weight of 127.23 g/mol .

Scientific Research Applications

S-adenosylmethionine: A Biological Methylation Agent

S-adenosylmethionine (SAM) is recognized for its role as a major biological methyl donor in reactions catalyzed by methyltransferases. SAM contributes methylene, amino, ribosyl, and aminopropyl groups in the synthesis of various biological compounds, indicating the importance of methyl donors in biochemical processes (Fontecave, Atta, & Mulliez, 2004). This suggests that N-cycloheptyl-N-methylamine, as a methylated amine, may also have potential applications in various biochemical syntheses or modifications.

N-Methylation of Nitroarenes and Amines

A study discusses the use of carbon-supported palladium (Pd/C) catalyzed N-methylation of nitroarenes and amines using methanol. This process is environmentally friendly and achieves high yields, indicating the significance of N-methylation in synthetic chemistry for producing bioactive compounds and pharmaceuticals (Goyal et al., 2019). This highlights the relevance of N-cycloheptyl-N-methylamine in medicinal chemistry and drug development.

Modification of Polyimide Membranes

The modification of polyimide membranes using 1,3-cyclohexanebis(methylamine) demonstrates the utility of diamino cross-linking agents in improving the gas transport properties and plasticization resistance of membranes (Shao et al., 2005). While not directly related to N-cycloheptyl-N-methylamine, this research underscores the potential applications of cyclic amines in material science, particularly in enhancing membrane functionalities.

N-Methylated Cyclic Peptides as Templates

Research on N-methylated cyclic peptides reveals the impact of N-methylation on the activity, selectivity, and bioavailability of biologically active peptides (Chatterjee, Mierke, & Kessler, 2006). This illustrates the importance of N-methylation in the development of peptide-based therapeutics, suggesting a potential area where N-cycloheptyl-N-methylamine might find application in modifying peptide structures for enhanced medicinal properties.

Safety And Hazards

While specific safety and hazard information for N-cycloheptyl-N-methylamine is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes using personal protective equipment and following safe laboratory practices .

Relevant Papers The search results include references to papers related to N-cycloheptyl-N-methylamine and similar compounds . These papers discuss topics such as the solubility of CO2 in aqueous solutions containing similar amines , and the use of manganese-catalyzed N-methylation of aromatic amines . Further analysis of these papers could provide more detailed information on the properties and potential applications of N-cycloheptyl-N-methylamine.

properties

IUPAC Name

N-methylcycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-9-8-6-4-2-3-5-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXSDHDEISIWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298521
Record name N-cycloheptyl-N-methylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-N-methylamine

CAS RN

42870-65-5
Record name N-Methylcycloheptanamine
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Record name NSC 123851
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Record name 42870-65-5
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Record name N-cycloheptyl-N-methylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methylcycloheptanamine hydrochloride
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Synthesis routes and methods

Procedure details

In 1,2-dichloroethane (50 ml) were suspended cycloheptanone (2 g), methylamine hydrochloride (3 g) and triethylamine (6.2 ml), and to the suspension was added sodium triacetoxy boron hydride (5.3 g) under ice-cooling. Under nitrogen atmosphere, the mixture was stirred at room temperature over night. The solvent was evaporated, and the residue was neutralized with sodium hydroxide. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution and dried with anhydrous magnesium sulfate. Under reduced pressure, the solvent was evaporated to give N-methylcycloheptylamine (1.8 g) as colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
sodium triacetoxy boron hydride
Quantity
5.3 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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